3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide
Overview
Description
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyl group, and a methylated benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Amide Coupling Reaction: This involves the reaction of 3-amino-2-hydroxybenzoic acid with N-(2-hydroxyethyl)methylamine under specific conditions such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) and a suitable solvent like dichloromethane.
Reductive Amination: This method involves the reaction of 3-amino-2-hydroxybenzoic acid with N-(2-hydroxyethyl)methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The amino group can undergo reduction to form an amine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 3-Amino-2-hydroxybenzoic acid
Reduction: 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzylamine
Substitution: Various substituted benzamide derivatives
Scientific Research Applications
3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can serve as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical processes. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
3-Amino-2-hydroxybenzoic acid: Lacks the N-(2-hydroxyethyl)methylamine moiety.
N-(2-hydroxyethyl)benzamide: Lacks the amino and hydroxyl groups on the benzene ring.
3-Amino-2-hydroxy-N-methylbenzamide: Lacks the hydroxyethyl group.
This comprehensive overview provides a detailed understanding of 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-13)10(15)7-3-2-4-8(11)9(7)14/h2-4,13-14H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBUXVJWOCENMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729821 | |
Record name | 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473731-22-5 | |
Record name | 3-Amino-2-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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